

(Z)-MDL 105519 solubility and stability in experimental buffers

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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328

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Technical Support Center: (Z)-MDL 105519

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of **(Z)-MDL 105519** in experimental buffers. The following troubleshooting guides and FAQs are designed to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is **(Z)-MDL 105519** and what is its primary mechanism of action?

(Z)-MDL 105519 is the inactive isomer of MDL 105,519. The active (E)-isomer, MDL 105,519, is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.^[1] By binding to this site, it non-competitively inhibits NMDA receptor activation, which is involved in various neurological processes.

Q2: What are the common research applications for **(Z)-MDL 105519** and its active isomer?

The active isomer, MDL 105,519, is utilized in neuroscience research to study the role of NMDA receptors in synaptic plasticity, learning, memory, and various neuropathological conditions. It has been investigated for its potential anticonvulsant, anxiolytic, and neuroprotective properties. **(Z)-MDL 105519** is typically used as a negative control in experiments involving the active (E)-isomer to ensure that the observed effects are specific to the antagonism of the NMDA receptor glycine site.

Q3: In what solvents is **(Z)-MDL 105519** soluble?

Specific quantitative solubility data for **(Z)-MDL 105519** in a wide range of solvents is not readily available in published literature. However, based on information from suppliers and the physicochemical properties of similar compounds, the following can be inferred:

- **Organic Solvents:** **(Z)-MDL 105519** is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. A common practice is to prepare a stock solution in DMSO.
- **Aqueous Buffers:** The aqueous solubility of **(Z)-MDL 105519** is anticipated to be low.

Q4: How should I prepare a stock solution of **(Z)-MDL 105519**?

It is recommended to prepare a concentrated stock solution in an organic solvent. For example, a 10 mM stock solution can be prepared in DMSO.

Q5: What is the recommended storage condition for **(Z)-MDL 105519** solutions?

- **Solid Form:** Store the solid compound at -20°C, protected from light and moisture.
- **Stock Solutions (in Organic Solvents):** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
- **Aqueous Working Solutions:** Due to lower stability in aqueous solutions, it is strongly recommended to prepare these fresh on the day of the experiment.

Troubleshooting Guides

Issue 1: Precipitation of **(Z)-MDL 105519** in Aqueous Buffer

Possible Cause: Low aqueous solubility of the compound, especially when diluting a concentrated organic stock solution into an aqueous buffer.

Solutions:

- Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of **(Z)-MDL 105519** in your experimental buffer.
- Increase the Percentage of Co-solvent: If your experimental paradigm allows, you can increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, it is crucial to include a vehicle control with the same final solvent concentration to account for any solvent-induced effects. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.
- Use a Different Buffer System: The solubility of a compound can be pH-dependent. Experiment with different physiological buffers (e.g., PBS, HEPES, Tris) at various pH values to identify a system that improves solubility.
- Sonication: Gentle sonication of the solution in a water bath can sometimes help to dissolve precipitated compound. However, be cautious as excessive sonication can degrade the compound.
- Warm the Solution: Gently warming the solution (e.g., to 37°C) may aid in dissolution. Ensure that the compound is stable at the elevated temperature.

Issue 2: Inconsistent or Lack of Expected Biological Activity

Possible Cause: Degradation of the compound, inaccurate concentration, or improper experimental setup.

Solutions:

- Prepare Fresh Solutions: Always prepare fresh working solutions in aqueous buffers immediately before use. Avoid using solutions that have been stored for extended periods, even if frozen.
- Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
- Protect from Light: Store solid compound and solutions protected from light, as exposure can lead to degradation.

- Evaluate Experimental Conditions: Ensure that the pH and ionic strength of your experimental buffer are compatible with the compound and the biological system being studied.
- Use the Correct Isomer: Double-check that you are using the intended isomer for your experiment. **(Z)-MDL 105519** is the inactive isomer and should not elicit the same biological effects as the active (E)-isomer.

Data Presentation

Due to the limited availability of specific quantitative data, a comprehensive table of solubility and stability across various buffers cannot be provided. Researchers are strongly encouraged to determine the solubility and stability of **(Z)-MDL 105519** in their specific experimental systems.

General Solubility Profile (Inferred)

Solvent/Buffer	Expected Solubility	Notes
DMSO	High	Recommended for stock solutions.
Ethanol	Moderate to High	Can be used as a co-solvent.
Aqueous Buffers (e.g., PBS, Tris)	Low	Prepare fresh and use with caution regarding precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

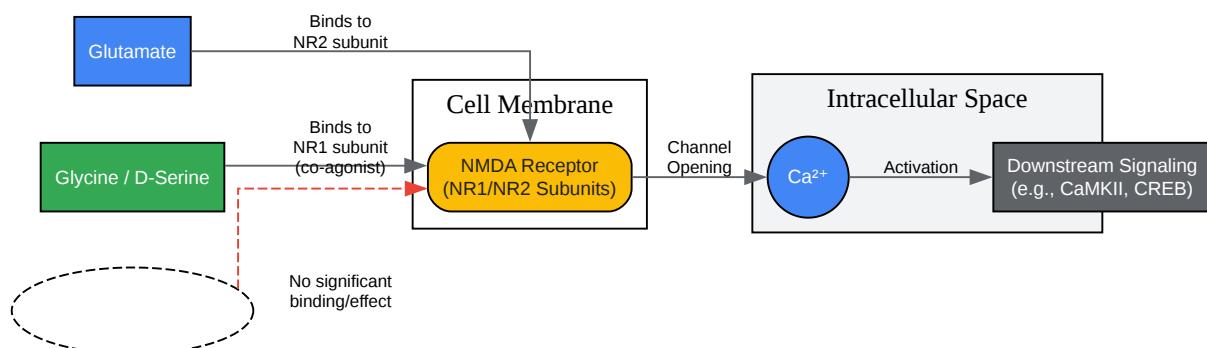
- Materials: **(Z)-MDL 105519** (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
- Procedure: a. Allow the vial of solid **(Z)-MDL 105519** to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of the compound. The molecular weight of **(Z)-MDL 105519** is approximately 376.19 g/mol . To prepare 1 mL of a 10 mM solution, you would need 0.376 mg. c. Add the appropriate volume of anhydrous

DMSO to the solid compound. d. Vortex briefly and/or gently warm the solution if necessary to ensure complete dissolution. e. Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in PBS

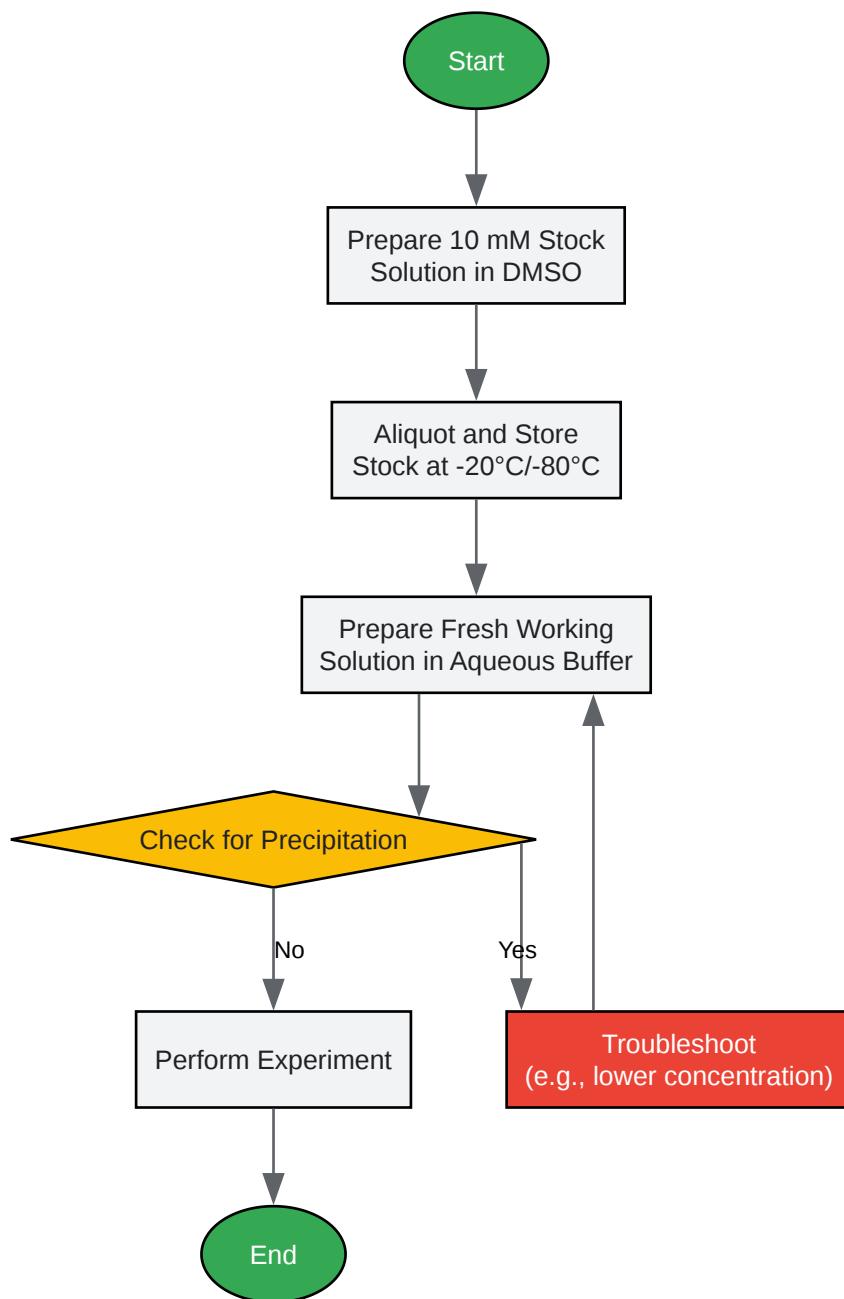
- Materials: 10 mM **(Z)-MDL 105519** stock solution in DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), sterile tubes.
- Procedure: a. Thaw a vial of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in PBS. c. Add 1 µL of the 10 mM stock solution to 99 µL of PBS. d. Vortex gently to mix. e. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. f. Use the freshly prepared working solution immediately.

Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: Role of **(Z)-MDL 105519** at the NMDA Receptor.



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References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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